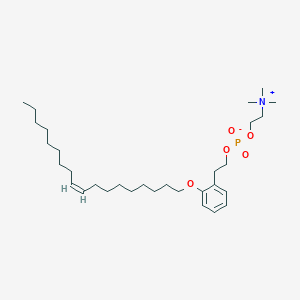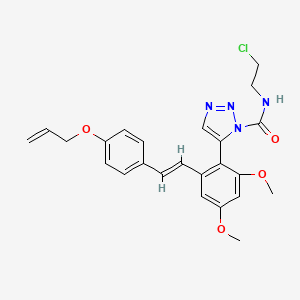
Anti-inflammatory agent 66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 66 is a pterostilbene derivative known for its potent anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. It has shown efficacy in alleviating dextran sulfate sodium-induced acute colitis in mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 66 involves the derivatization of pterostilbeneSpecific synthetic routes and reaction conditions are detailed in the literature, focusing on optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy. The compound is typically synthesized in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 66 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pterostilbene core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities. These derivatives are often tested for their efficacy in reducing inflammation .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 66 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the effects of structural modifications on anti-inflammatory activity.
Biology: The compound is used to investigate the molecular mechanisms underlying inflammation and to identify potential therapeutic targets.
Medicine: this compound is explored for its potential in treating inflammatory diseases such as colitis, arthritis, and other autoimmune disorders.
Industry: The compound is utilized in the development of new anti-inflammatory drugs and formulations
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 66 involves the inhibition of pro-inflammatory cytokines. This is achieved by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound targets specific molecular components within these pathways, effectively modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
Resveratrol: Another stilbene derivative with anti-inflammatory properties.
Curcumin: A natural compound with potent anti-inflammatory and antioxidant activities.
Capsaicin: Known for its anti-inflammatory effects, particularly in pain management.
Boswellic Acid: An anti-inflammatory compound derived from the resin of the Boswellia tree
Uniqueness: Anti-inflammatory agent 66 is unique due to its specific molecular structure, which allows for targeted inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. This targeted action results in a more effective reduction of inflammation compared to some other compounds. Additionally, its derivatization from pterostilbene provides enhanced stability and bioavailability .
Eigenschaften
Molekularformel |
C24H25ClN4O4 |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-5-[2,4-dimethoxy-6-[(E)-2-(4-prop-2-enoxyphenyl)ethenyl]phenyl]triazole-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O4/c1-4-13-33-19-9-6-17(7-10-19)5-8-18-14-20(31-2)15-22(32-3)23(18)21-16-27-28-29(21)24(30)26-12-11-25/h4-10,14-16H,1,11-13H2,2-3H3,(H,26,30)/b8-5+ |
InChI-Schlüssel |
IMMDXNNVDWAQAE-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)/C=C/C3=CC=C(C=C3)OCC=C |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)C=CC3=CC=C(C=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)


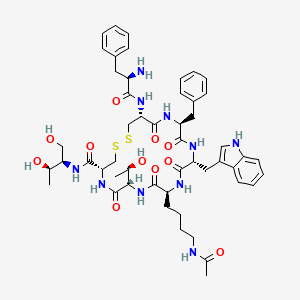
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
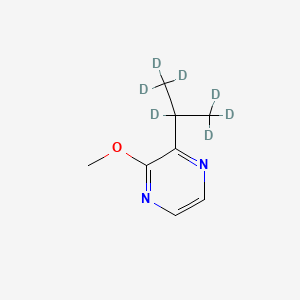
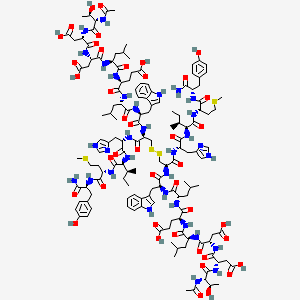

![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
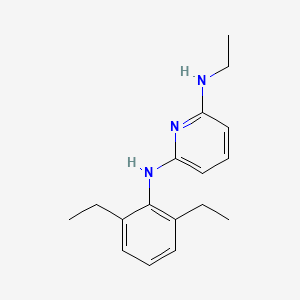
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)
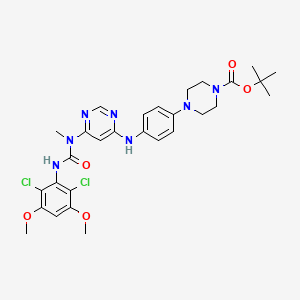
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
